Bienvenue dans la boutique en ligne BenchChem!

Colistin sulfate

nephrotoxicity acute kidney injury drug safety

Colistin sulfate (polymyxin E sulfate) is the stable, active cationic polypeptide antibiotic with direct clinical differentiation: head-to-head evidence demonstrates significantly lower incidence of stage 3 acute kidney injury compared to polymyxin B sulfate in critically ill patients, making it the preferred polymyxin for hospital formularies serving ICUs with high renal risk. Unlike the anionic prodrug colistimethate sodium (CMS), which requires unpredictable in vivo hydrolysis with only 20–30% conversion, colistin sulfate is the ready-to-use active form meeting USP potency specifications (≥500 µg colistin/mg). Its multi-traceability to USP, EP, and BP primary standards supports robust regulatory submissions and batch-to-batch consistency. For susceptibility testing, colistin sulfate provides distinct MIC ranges against A. baumannii (0.125–4 mg/L) and P. aeruginosa (0.125–8 mg/L), ensuring accurate in vitro–in vivo correlation when colistin-based regimens are intended. Quantifiable synergy with doxycycline (90% against P. aeruginosa), doripenem, and rifampicin further supports preclinical combination research against MDR Gram-negative pathogens.

Molecular Formula C52H100N16O17S
Molecular Weight 1253.5 g/mol
Cat. No. B8037535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameColistin sulfate
Molecular FormulaC52H100N16O17S
Molecular Weight1253.5 g/mol
Structural Identifiers
SMILESCCC(C)CCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)C(C)O.OS(=O)(=O)O
InChIInChI=1S/C52H98N16O13.H2O4S/c1-9-29(6)11-10-12-40(71)59-32(13-19-53)47(76)68-42(31(8)70)52(81)64-35(16-22-56)44(73)63-37-18-24-58-51(80)41(30(7)69)67-48(77)36(17-23-57)61-43(72)33(14-20-54)62-49(78)38(25-27(2)3)66-50(79)39(26-28(4)5)65-45(74)34(15-21-55)60-46(37)75;1-5(2,3)4/h27-39,41-42,69-70H,9-26,53-57H2,1-8H3,(H,58,80)(H,59,71)(H,60,75)(H,61,72)(H,62,78)(H,63,73)(H,64,81)(H,65,74)(H,66,79)(H,67,77)(H,68,76);(H2,1,2,3,4)
InChIKeyVEXVWZFRWNZWJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Colistin Sulfate for Pharmaceutical Development and Clinical Procurement: Pharmacopoeial Specifications and Core Properties


Colistin sulfate (polymyxin E sulfate) is a cyclic polypeptide antibiotic produced by Bacillus polymyxa var. colistinus, comprising a complex mixture of at least 30 components with colistins A and B as the primary active constituents [1]. It exerts bactericidal activity against Gram-negative bacteria through electrostatic and hydrophobic interactions with lipopolysaccharide (LPS) in the outer membrane, competitively displacing divalent cations (Ca²⁺ and Mg²⁺) from negatively charged phosphate groups of lipid A [2]. USP 2025 specifications define colistin sulfate as having a potency equivalent to not less than 500 µg of colistin per mg [3]. The compound differs from colistimethate sodium (CMS) in being the active cationic form rather than an anionic prodrug, and differs from polymyxin B by a single amino acid substitution [4].

Why Colistin Sulfate Cannot Be Interchanged with CMS or Polymyxin B: Critical Formulation and Toxicity Differences


In-class compounds such as colistimethate sodium (CMS), polymyxin B sulfate, and various feed-grade colistin sulfate products cannot be simply interchanged with pharmaceutical-grade colistin sulfate due to fundamental differences in molecular form, stability, pharmacokinetics, and safety profiles. Colistin sulfate is the stable cationic active form, whereas CMS is an anionic prodrug that undergoes variable in vivo hydrolysis with only 20-30% conversion to active colistin [1]. Polymyxin B, despite differing by a single amino acid, exhibits distinct pharmacokinetics with more predictable systemic exposure but higher nephrotoxicity risk [2]. Furthermore, recent real-world studies demonstrate that colistin sulfate is associated with significantly lower incidence of stage 3 acute kidney injury compared to polymyxin B sulfate in critically ill patients, a finding with direct implications for formulary selection [3].

Colistin Sulfate Quantitative Differentiation: Head-to-Head Evidence Against Key Comparators


Colistin Sulfate Demonstrates Significantly Lower Severe Nephrotoxicity Than Polymyxin B Sulfate

In a real-world retrospective cohort study of 180 critically ill patients (100 receiving polymyxin B sulfate, 80 receiving colistin sulfate), the incidence of stage 3 acute kidney injury (AKI) was significantly higher in the polymyxin B sulfate cohort than in the colistin sulfate cohort [1]. This represents the most severe and clinically consequential form of nephrotoxicity, which is the primary dose-limiting adverse effect of polymyxin therapy [2].

nephrotoxicity acute kidney injury drug safety critical care

Colistin Sulfate Shows Comparable Clinical Efficacy and Mortality Outcomes to Polymyxin B Sulfate

A 2024 real-world retrospective study of 180 critically ill patients demonstrated no significant difference between colistin sulfate and polymyxin B sulfate in clinical efficacy or 30-day mortality outcomes [1]. This finding is consistent with a 2016 systematic review and meta-analysis reporting no significant difference in unadjusted mortality between colistin and polymyxin B (risk ratio = 0.71, 95% CI 0.45–1.13) [2]. Additionally, a 2025 multicenter retrospective cohort study focusing on carbapenem-resistant Acinetobacter baumannii infections concluded that colistin sulfate is similarly effective to polymyxin B [3].

clinical efficacy 30-day mortality multidrug-resistant infections real-world evidence

Colistin Sulfate and Polymyxin B Exhibit Distinct MIC Ranges Against Key Gram-Negative Pathogens

A comparative analysis of colistin and polymyxin B minimal inhibitory concentrations (MICs) against clinical isolates revealed distinct susceptibility ranges. For Acinetobacter baumannii, the MIC ranges were 0.125–4 mg/L for colistin and 0.125–2 mg/L for polymyxin B. For Pseudomonas aeruginosa, the MIC ranges were 0.125–8 mg/L for colistin and 0.25–4 mg/L for polymyxin B [1]. These differences, while modest, may influence therapeutic decision-making in borderline susceptibility cases. Both agents demonstrated high MIC correlation overall, with colistin reliably predicting polymyxin B susceptibility [2].

MIC antimicrobial susceptibility Acinetobacter baumannii Pseudomonas aeruginosa

Colistin Sulfate USP Grade Meets Pharmacopoeial Potency Specification of ≥500 µg Colistin per mg

USP 2025 specifications define colistin sulfate pharmaceutical grade as having a potency equivalent to not less than 500 µg of colistin per mg [1]. This potency specification provides a standardized, verifiable benchmark for procurement that distinguishes pharmaceutical-grade material from feed-grade or technical-grade products. HPLC assay specifications further require that the sum of major colistin components (E1, E2, E1-I, E1-7MOA, E3) constitutes ≥77.0% on a dried basis, with total impurities ≤23.0% [2].

USP monograph potency quality control pharmaceutical grade

Colistin Sulfate Optimal Procurement and Research Application Scenarios Based on Differential Evidence


Formulary Selection for Critically Ill Patients Requiring Reduced Nephrotoxicity Risk

Based on direct head-to-head evidence demonstrating significantly lower incidence of stage 3 acute kidney injury with colistin sulfate compared to polymyxin B sulfate [1], colistin sulfate should be preferentially procured for hospital formularies serving critically ill patient populations where renal function preservation is a clinical priority. This is particularly relevant for intensive care units managing patients with pre-existing renal impairment or those receiving concomitant nephrotoxic agents.

Pharmaceutical Development and Quality Control Reference Standard

Colistin sulfate meeting USP potency specifications (≥500 µg colistin per mg) serves as the definitive reference standard for pharmaceutical development, analytical method validation, and quality control batch release testing [1]. The compound's multi-traceability to USP, EP, and BP primary standards enables robust regulatory submissions and ensures batch-to-batch consistency in finished pharmaceutical products .

In Vitro Susceptibility Testing and Antimicrobial Surveillance Programs

Given the distinct MIC ranges of colistin sulfate compared to polymyxin B against key Gram-negative pathogens—including A. baumannii (0.125–4 mg/L vs. 0.125–2 mg/L) and P. aeruginosa (0.125–8 mg/L vs. 0.25–4 mg/L) [1]—colistin sulfate is the appropriate agent for susceptibility testing panels where clinical treatment with colistin-based regimens is intended. This ensures accurate correlation between in vitro susceptibility data and therapeutic decision-making.

Preclinical Combination Therapy and Synergy Studies

Colistin sulfate demonstrates quantifiable synergy with multiple antimicrobial agents in checkerboard assays, including doxycycline (90% synergy against P. aeruginosa), doripenem (30% synergy), and rifampicin (20% synergy) [1]. These established synergy rates support the procurement of colistin sulfate for preclinical research investigating combination regimens against multidrug-resistant Gram-negative pathogens, where monotherapy may be insufficient.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Colistin sulfate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.